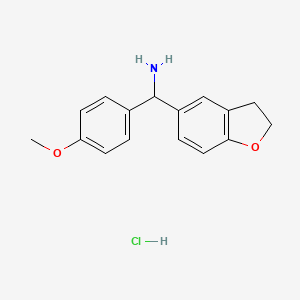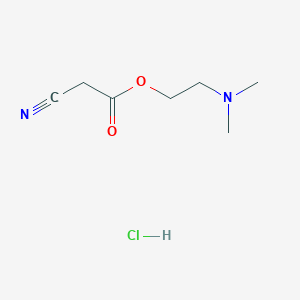
2,3-dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C16H18ClNO2. It is a derivative of benzofuran, a heterocyclic organic compound known for its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmaceuticals, due to its potential therapeutic properties .
Mecanismo De Acción
Target of Action
The compound “(2,3-Dihydrobenzofuran-5-yl)(4-methoxyphenyl)methanamine hydrochloride” is a benzofuran derivative. Benzofuran derivatives are known to exhibit a wide range of biological activities and are often used as key structures in medicinal chemistry . They can interact with various biological targets, but without specific studies on this compound, it’s hard to predict its exact target of action.
Mode of Action
The mode of action of “(2,3-Dihydrobenzofuran-5-yl)(4-methoxyphenyl)methanamine hydrochloride” would depend on its specific target. Generally, benzofuran derivatives can act as agonists or antagonists at their target sites, modulating the activity of these targets .
Biochemical Pathways
Without specific studies, it’s hard to predict the exact biochemical pathways that “(2,3-Dihydrobenzofuran-5-yl)(4-methoxyphenyl)methanamine hydrochloride” might affect. Benzofuran derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The ADME properties of “(2,3-Dihydrobenzofuran-5-yl)(4-methoxyphenyl)methanamine hydrochloride” would need to be determined experimentally. Factors such as its solubility, stability, and metabolic profile would influence its bioavailability .
Result of Action
The molecular and cellular effects of “(2,3-Dihydrobenzofuran-5-yl)(4-methoxyphenyl)methanamine hydrochloride” would depend on its specific target and mode of action. Without specific studies, it’s hard to predict these effects .
Action Environment
The action, efficacy, and stability of “(2,3-Dihydrobenzofuran-5-yl)(4-methoxyphenyl)methanamine hydrochloride” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
2,3-dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans, amines, and alcohols, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
2,3-dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with significant cell growth inhibitory effects observed in various cancer cell lines.
Pharmaceuticals: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Biological Research: It is used in studies related to its mechanism of action and interaction with biological targets.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1-benzofuran-5-ylmethanamine: A similar compound with a different substituent on the benzofuran ring.
5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine: Another derivative with a fluorine substituent.
Uniqueness
2,3-dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine hydrochloride is unique due to its specific methoxyphenyl substitution, which imparts distinct biological activities and chemical properties compared to other benzofuran derivatives .
Propiedades
IUPAC Name |
2,3-dihydro-1-benzofuran-5-yl-(4-methoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-18-14-5-2-11(3-6-14)16(17)13-4-7-15-12(10-13)8-9-19-15;/h2-7,10,16H,8-9,17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLGXVWQPZBKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC3=C(C=C2)OCC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2623480.png)
![5-(piperidine-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraen-8-one](/img/structure/B2623482.png)
![N-(3-methylphenyl)-N-[3,3,5-trimethyl-2-(3-methylphenyl)-1,2-oxazolidin-5-yl]hydroxylamine](/img/structure/B2623483.png)

![(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2623488.png)
![2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2623490.png)

![2-(2,4-dimethylphenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2623493.png)

![2-(1H-indol-3-yl)-2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2623496.png)

